Glutaryl-gly-arg-amc hcl

Übersicht

Beschreibung

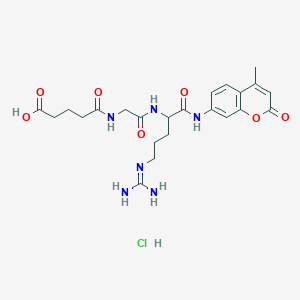

5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, amides, and oxo groups.

Wirkmechanismus

Target of Action

Glutaryl-Gly-Arg-AMC HCL, also known as N-Glutaryl-Gly-Arg-7-amido-4-methylcoumarin hydrochloride, is primarily targeted towards urokinase plasminogen activator (uPA) . The uPA is a serine protease that plays a crucial role in tissue remodeling, inflammation, and tumor metastasis .

Mode of Action

The compound acts as a peptide substrate for uPA . It interacts with uPA, facilitating the conversion of plasminogen to plasmin, a key enzyme involved in fibrinolysis . This interaction results in the modulation of the plasminogen activation system, which is critical for various physiological and pathological processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the plasminogen activation system . This system is involved in fibrinolysis, a process that prevents blood clots from growing and becoming problematic. By acting as a substrate for uPA, the compound influences the conversion of plasminogen to plasmin, thereby affecting the overall fibrinolytic activity .

Result of Action

The interaction of this compound with uPA results in the modulation of the plasminogen activation system . This modulation can influence various physiological and pathological processes, including fibrinolysis, tissue remodeling, inflammation, and tumor metastasis .

Biochemische Analyse

Biochemical Properties

Glutaryl-gly-arg-amc hcl is known to be a peptide substrate for the enzyme urokinase plasminogen activator (uPA) . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

The effects of this compound on cellular processes are primarily mediated through its interaction with uPA

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with uPA . This interaction leads to changes at the molecular level, potentially influencing enzyme activity, biomolecular binding interactions, and gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Amidation Reactions:

Condensation Reactions: The formation of larger molecules from smaller ones with the elimination of water or other small molecules.

Hydrochloride Formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Key Applications

1. Biochemical Assays

- Enzyme Activity Measurement : GGA-AMC serves as a substrate in enzyme assays for proteases. Its specificity enables accurate measurement of enzyme activity, which is crucial for advancing drug development and understanding disease mechanisms .

- Fluorogenic Substrate : The compound's ability to produce fluorescence upon cleavage makes it a preferred choice for real-time monitoring of enzymatic reactions .

2. Drug Discovery

- Therapeutic Agent Identification : In pharmaceutical research, GGA-AMC aids in identifying new therapeutic agents by providing insights into enzyme interactions and potential drug targets. This streamlines the drug discovery process by allowing researchers to evaluate the efficacy of candidate compounds against specific proteases .

- Target Validation : It assists in validating targets for drug development by elucidating the role of proteases in various diseases .

3. Cell Culture Studies

- Investigating Proteolytic Activity : GGA-AMC is utilized in cell culture systems to study cellular responses to proteolytic activity. This application helps researchers understand how proteases influence cellular behavior and disease progression .

- Disease Mechanism Exploration : By examining the effects of proteolysis in cultured cells, scientists can gain insights into disease mechanisms and potential therapeutic interventions .

4. Diagnostic Applications

- Disease Detection : The compound can be employed in diagnostic tests to detect specific protease activities associated with various diseases, enhancing early detection and treatment strategies .

- Biomarker Development : GGA-AMC contributes to the development of biomarkers for conditions where protease activity is altered, such as cancer and cardiovascular diseases .

5. Research on Protein Interactions

- Studying Protein-Protein Interactions : GGA-AMC facilitates the investigation of protein-protein interactions critical for understanding cellular functions. This knowledge is essential for developing new biotechnological applications and therapeutics .

- Mechanistic Studies : The compound's interaction with uPA provides a model for studying the molecular mechanisms underlying protease function and regulation .

Case Studies

Several studies have highlighted the effectiveness of GGA-AMC in various research contexts:

- A study demonstrated that GGA-AMC could effectively measure uPA activity in human plasma samples, providing insights into fibrinolytic activity related to cardiovascular diseases .

- Another research project utilized GGA-AMC to explore the role of anti-tPA antibodies in modulating plasminogen activation on endothelial cells, revealing potential therapeutic targets for vascular diseases .

These case studies underscore the versatility and importance of GGA-AMC in advancing our understanding of complex biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-5-(diaminomethylideneamino)pentanoic acid

- 2-amino-5-(diaminomethylideneamino)pentanoic acid, butanedioic acid

- 2-amino-5-(diaminomethylideneamino)pentanoic acid, 2,3,4,5,6-pentahydroxyhexanoate

Uniqueness

5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

Glutaryl-Gly-Arg-AMC hydrochloride (Glt-Gly-Arg-AMC HCl) is a synthetic peptide substrate primarily known for its interaction with the enzyme urokinase plasminogen activator (uPA). This compound has garnered interest in various fields, including biochemistry and medicine, due to its potential biological activities, particularly in the modulation of the plasminogen activation system.

- Molecular Formula : CHClN

- Molecular Weight : 183.68 g/mol

- CAS Number : 65147-16-2

- Density : 1.45 g/cm³

Glutaryl-Gly-Arg-AMC acts as a substrate for uPA, facilitating the conversion of plasminogen to plasmin, a critical step in fibrinolysis. The interaction with uPA leads to the modulation of the plasminogen activation system, which plays a vital role in various physiological processes, including wound healing and tissue remodeling.

Target Enzyme

- Urokinase Plasminogen Activator (uPA) : Glt-Gly-Arg-AMC specifically targets uPA, which is involved in the degradation of fibrin clots.

Biochemical Pathways

The primary biochemical pathway affected by Glt-Gly-Arg-AMC is the plasminogen activation system , which is crucial for regulating fibrinolysis. By modulating this pathway, Glt-Gly-Arg-AMC can influence various cellular processes related to inflammation and tissue repair.

Enzyme Activity Studies

Research has demonstrated that Glt-Gly-Arg-AMC can effectively serve as a chromogenic substrate for uPA. The release of 7-amino-4-methylcoumarin (AMC) upon hydrolysis by uPA has been used to quantify enzyme activity. Studies indicate that the substrate exhibits significant activity at specific concentrations, allowing for detailed kinetic analysis.

| Enzyme | Substrate Concentration | Release of AMC (nmol/min) |

|---|---|---|

| uPA | 20 nM | 0.5 |

| tPA | 20 units/ml | 0.3 |

| Plasmin | 20 nM | 0.4 |

Case Studies

- Fibrinolysis Enhancement : In vitro studies have shown that Glt-Gly-Arg-AMC enhances fibrinolysis by increasing plasmin generation when incubated with uPA and fibrin clots. This effect was quantified using radiolabeled fibrin degradation assays.

- Therapeutic Potential : Investigations into the therapeutic implications of Glt-Gly-Arg-AMC suggest its potential use in conditions characterized by impaired fibrinolysis, such as thrombosis and certain cardiovascular diseases.

Eigenschaften

IUPAC Name |

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJHBZGTMAWMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585162 | |

| Record name | N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-40-7 | |

| Record name | N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.